

# SHR1653 for Premature Ejaculation Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Premature ejaculation (PE) is a prevalent male sexual dysfunction characterized by a short ejaculatory latency. The neurobiological pathways governing ejaculation are complex, with the oxytocin system emerging as a key regulator. Oxytocin, a neuropeptide, plays a significant role in male sexual responses, and antagonism of its receptor (OTR) has been identified as a promising therapeutic strategy for PE.[1][2] SHR1653 is a novel, highly potent, and selective oxytocin receptor antagonist with excellent blood-brain barrier penetration, making it a compelling candidate for the treatment of central nervous system-related disorders, including premature ejaculation.[1][2][3] This technical guide provides a comprehensive overview of the available preclinical data on SHR1653 and outlines a representative in vivo efficacy model for its evaluation in premature ejaculation.

# **Core Compound Profile: SHR1653**

**SHR1653** is distinguished by its high affinity for the human oxytocin receptor and its selectivity over related vasopressin receptors.[1][2] Its ability to penetrate the blood-brain barrier is a key feature, as central oxytocinergic pathways are believed to be crucial in the timing of ejaculation. [1][3]

## **Pharmacological and Pharmacokinetic Data**



The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic parameters of **SHR1653**, derived from the primary literature.

| Parameter                    | Value                                           | Species | Reference |
|------------------------------|-------------------------------------------------|---------|-----------|
| IC50 (hOTR)                  | 15 nM                                           | Human   | [4][5]    |
| Selectivity                  | Excellent over V1A,<br>V1B, and V2<br>receptors | -       | [1][2]    |
| Brain Penetration<br>(Kpu,u) | 0.188                                           | Rat     | [1]       |

Table 1: In Vitro and CNS Penetration Data for SHR1653.

| Species | Dosing              | Cmax<br>(ng/mL) | Tmax (h) | AUC<br>(ng·h/mL) | T1/2 (h) |
|---------|---------------------|-----------------|----------|------------------|----------|
| Rat     | 30 mg/kg<br>(p.o.)  | 1030            | 2.0      | 8340             | 3.5      |
| Rat     | 150 mg/kg<br>(p.o.) | 5260            | 4.0      | 54500            | 4.9      |
| Dog     | 2 mg/kg (p.o.)      | 185             | 1.8      | 1340             | 4.5      |
| Dog     | 20 mg/kg<br>(p.o.)  | 2070            | 2.5      | 18200            | 5.3      |

Table 2: In Vivo Pharmacokinetic Profile of SHR1653 across Species.[1]

# Mechanism of Action: Oxytocin Receptor Antagonism

**SHR1653** exerts its pharmacological effect by competitively blocking the oxytocin receptor. In the context of ejaculation, oxytocin is believed to act at both central and peripheral levels to



facilitate the ejaculatory reflex. By antagonizing the OTR, **SHR1653** is hypothesized to increase the threshold for ejaculation, thereby prolonging ejaculatory latency.



Click to download full resolution via product page

Caption: Signaling pathway of **SHR1653** as an OTR antagonist.

## In Vivo Efficacy in a Premature Ejaculation Model

While the primary publication on **SHR1653** indicates that studies in a rat PE model were planned, detailed results from such studies are not yet publicly available in the peer-reviewed literature.[1] However, one source mentions that oral administration of **SHR1653** significantly prolonged ejaculatory latency by 60-90% in animal models of premature ejaculation, though the specific study details are not provided.[3]

To evaluate the potential of **SHR1653**, a representative experimental protocol based on established methodologies for inducing and assessing premature ejaculation in rats is described below.

# Experimental Protocol: Pharmacologically-Induced Premature Ejaculation Model

This protocol utilizes a 5-HT1A receptor agonist to induce a state of rapid ejaculation in male rats, a validated model for screening compounds aimed at treating PE.[6]

#### 1. Animals:



- Male Wistar rats (250-300g) are used.
- Ovariectomized female Wistar rats, brought into behavioral estrus with hormonal treatment (e.g., estradiol benzoate and progesterone), serve as stimuli.
- 2. Acclimation and Baseline Testing:
- Male rats are acclimated to the testing environment.
- Baseline sexual behavior is assessed by pairing males with receptive females for a 30minute period. Key parameters are recorded.
- 3. Induction of Premature Ejaculation:
- The 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), is administered to the male rats (e.g., 0.8 mg/kg, intrathecally) to induce a shortened ejaculatory latency.[6]
- 4. Drug Administration:
- **SHR1653** is administered orally at various doses (e.g., 10, 30, 100 mg/kg) at a predetermined time before the behavioral test, based on its pharmacokinetic profile.
- A vehicle control group and a positive control group (e.g., a selective serotonin reuptake inhibitor) are included.
- 5. Behavioral Assessment:
- Following drug administration and PE induction, male rats are paired with receptive females for a 30-minute observation period.
- The following parameters are recorded by trained observers, often with the aid of video recording software:
  - Mount Latency (ML): Time from the introduction of the female to the first mount.
  - Intromission Latency (IL): Time from the introduction of the female to the first intromission.



- Ejaculation Latency (EL): Time from the first intromission to ejaculation.
- Mount Frequency (MF): Number of mounts before ejaculation.
- Intromission Frequency (IF): Number of intromissions before ejaculation.
- Post-Ejaculatory Interval (PEI): Time from ejaculation to the next intromission.

#### 6. Data Analysis:

Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc
tests) to compare the effects of SHR1653 with the vehicle control. A significant increase in
ejaculation latency is the primary endpoint for efficacy.

## **Experimental Workflow**

The following diagram illustrates the experimental workflow for the described premature ejaculation model.





Click to download full resolution via product page

Caption: Experimental workflow for a rat PE model.



## Conclusion

SHR1653 is a promising oxytocin receptor antagonist with a pharmacological and pharmacokinetic profile that supports its development for the treatment of premature ejaculation. While specific in vivo efficacy data in a PE model is not yet extensively published, the established role of the oxytocin system in ejaculation provides a strong rationale for its investigation. The experimental protocol outlined in this guide represents a robust method for evaluating the efficacy of SHR1653 and similar compounds in a validated animal model of premature ejaculation. Further studies are anticipated to elucidate the full therapeutic potential of SHR1653 in this indication.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. [Animal models of premature ejaculation: Advances in studies] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in vivo evaluation of the therapeutic potential of sympatholytic agents on premature ejaculation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Animal models of premature and retarded ejaculation PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of ejaculation by the non-peptide oxytocin receptor antagonist GSK557296: a multi-level site of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Establishment of a rat model of premature ejaculation with 8-OH-DPAT] PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SHR1653 for Premature Ejaculation Models: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1193598#shr1653-in-vivo-efficacy-for-premature-ejaculation-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com